molecular formula C6H4N2OS B016490 thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 14080-50-3

thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B016490
CAS No.: 14080-50-3
M. Wt: 152.18 g/mol
InChI Key: JEDVKUHCDPPWNR-UHFFFAOYSA-N
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Description

Thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic scaffold characterized by a fused thiophene and pyrimidinone ring system. This structure serves as a versatile pharmacophore in medicinal chemistry, enabling diverse biological activities such as antitumor, antibacterial, and enzyme inhibitory effects . The compound’s synthetic accessibility and adaptability to structural modifications have led to its widespread use in drug discovery, particularly in oncology and metabolic disease research .

Properties

IUPAC Name

3H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2OS/c9-5-4-1-2-10-6(4)8-3-7-5/h1-3H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDVKUHCDPPWNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384579
Record name thieno[2,3-d]pyrimidin-4(3H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14080-50-3
Record name thieno[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3H,4H-thieno[2,3-d]pyrimidin-4-one
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Preparation Methods

Multi-Step Synthesis via Sequential Reactions

The most widely documented approach involves a five-step sequential synthesis starting from 2-aminothiophene-3-carboxylic acid (1 ). As detailed by Prabhakar et al., the process begins with acylation using benzoyl chloride in pyridine at 0°C, yielding intermediate 2-phenyl-4H-thieno[2,3-d] oxazin-4-one (3a ) after 3 hours at room temperature . Subsequent cyclocondensation with 4-aminopyridine (4 ) in acetic acid under reflux for 4 hours produces the target compound, 2-phenyl-3-(pyridin-4-yl)this compound (5a ), in 81% yield .

Key spectral data for 5a include:

  • IR : 1690 cm⁻¹ (C=O stretch), 1595 cm⁻¹ (C=N stretch) .

  • ¹H NMR : Aromatic protons at δ 7.74–8.20 ppm and a singlet for the pyridinyl group at δ 8.45 ppm .

  • Mass spectrometry : Molecular ion peak at m/z = 320.2 (M+H⁺) .

This method’s versatility is demonstrated by substituting benzoyl chloride with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups, yielding derivatives with yields ranging from 72% to 82% . However, the multi-step nature necessitates rigorous purification, increasing operational complexity.

Microwave-Assisted Cyclocondensation

A solvent-free microwave-assisted approach significantly reduces reaction times. As reported by Iranian researchers, ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (1 ) reacts with triethylorthoacetate (2 ) under microwave irradiation (900 W) to form an intermediate ethoxyethylidene derivative . Cyclocondensation with amines or hydrazines (e.g., aniline, hydrazine hydrate) for 2–5 minutes yields thieno[2,3-d]pyrimidin-4(3H)-ones (4a–e ) with 88–96% efficiency .

Comparative analysis with conventional heating (reflux in ethanol for 1–5 hours) reveals microwave irradiation’s superiority:

MethodReaction TimeYield (%)
Microwave2–5 min88–96
Conventional1–5 h75–85

The IR spectra of 4a show characteristic C=O stretches at 1685 cm⁻¹, while ¹H NMR confirms methyl groups at δ 2.25–2.30 ppm . This method’s efficiency and scalability make it ideal for high-throughput synthesis.

One-Pot Synthesis from Oxazine-dione Precursors

A streamlined one-pot synthesis leverages 2H-thieno[2,3-d] oxazine-2,4(1H)-diones (6 ) as precursors. Reacting 6 with primary amines (e.g., cyclohexylamine) in acetic acid under reflux for 6 hours directly affords 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones (7a–d ) in 70–85% yields . For instance, 5,6,7,8-tetrahydro-benzo This compound (7a ) is obtained with:

  • IR : 1680 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N) .

  • ¹³C NMR : Peaks at δ 158.25 ppm (C=O) and δ 150.34 ppm (C=N) .

This method eliminates intermediate isolation, reducing solvent use and purification steps. However, substituent compatibility is limited to amines that tolerate acidic conditions.

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and limitations of each method:

MethodYield (%)TimeComplexityScalability
Multi-Step Sequential72–8212–20 hHighModerate
Microwave-Assisted88–962–5 minLowHigh
One-Pot from Oxazine70–856 hModerateHigh

Chemical Reactions Analysis

Types of Reactions

Thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

Thieno[2,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated as a potential therapeutic agent for diseases such as tuberculosis and cancer.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of thieno[2,3-d]pyrimidin-4(3H)-one varies depending on its specific application. In the context of its anticancer activity, it targets and inhibits key enzymes involved in cell proliferation, such as VEGFR-2. This inhibition leads to the disruption of angiogenesis and induction of apoptosis in cancer cells . In antimicrobial applications, it interferes with essential bacterial enzymes, thereby inhibiting bacterial growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thieno[3,2-d]pyrimidin-4(3H)-one

  • Structural Difference : The thiophene ring is fused at the [3,2-d] position instead of [2,3-d], altering electronic properties and binding interactions.
  • Bioactivity : Derivatives exhibit anticancer activity, with compound 6a (from Scheme 1 in ) showing efficacy against multiple cancer cell lines (e.g., IC₅₀ = 0.94 μM in A549 lung cancer cells) .
  • Synthetic Flexibility : Similar to its [2,3-d] analog, it can be synthesized via one-pot methods with yields up to 88%, enabling rapid library generation .

Psoralen Derivatives

  • Core Similarity : Both share planar, fused aromatic systems, enabling intercalation with DNA or enzymes.
  • Functional Divergence: Psoralen derivatives are used in vitiligo treatment via UV-induced DNA crosslinking, while thieno[2,3-d]pyrimidin-4(3H)-one derivatives like 8-MOP (Figure 1 in ) modulate melanin synthesis without requiring UV activation .

Comparison with Functional Derivatives

Anticancer Derivatives

Substituent/Modification Target/Mechanism Key Findings Reference
1,3,4-Oxadiazole Hybrid VEGFR-2 inhibition Improved binding to kinase hinge region; IC₅₀ values < 1 μM in MCF-7 cells
Azepine Fragment Melanin synthesis modulation Tricyclic derivatives increased melanin content by 40% in murine B16 cells
Hydrophobic Tail (Compound 15) BRD4 inhibition Induced BRD4-AMPK-mediated autophagy in triple-negative breast cancer

Metabolic and Analgesic Derivatives

Substituent/Modification Activity Example Compound Efficacy (vs. Standard) Reference
Chloromethyl Group Antihyperlipidemic Compound 5 Comparable to clofibrate in mice
Aliphatic Acid Side Chain Analgesic Compounds 2d, 2k, 2h 70–80% pain inhibition (vs. Tramadol)

Biological Activity

Thieno[2,3-d]pyrimidin-4(3H)-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and antioxidant properties, as well as its potential as a kinase inhibitor.

1. Anticancer Activity

Numerous studies have indicated that this compound derivatives exhibit significant cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Studies : A study synthesized new analogs of this compound and evaluated their antiproliferative effects against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), PC-9 (lung cancer), and PC-3 (prostate cancer). Compound 15 demonstrated the strongest anti-proliferative effect with an IC50 value of 0.94 μM against A549 cells, while showing low toxicity to normal human liver cells .
  • Mechanism of Action : The anticancer activity is believed to be linked to the inhibition of cell proliferation and induction of apoptosis. The compounds were also assessed for their effects on apoptosis-related proteins, indicating a potential mechanism involving programmed cell death .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (μM)Toxicity to Normal Cells
15A5490.94Low
19MCF-7Not specifiedLow
-PC-9Not specifiedLow
-PC-3Not specifiedLow

2. Antimicrobial Activity

This compound derivatives have also been tested for their antimicrobial properties.

  • Antibacterial Studies : Research has shown that these compounds possess antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds were screened against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects .
  • Mechanism and Efficacy : The derivatives displayed minimum inhibitory concentrations (MIC) ranging from 4 to 100 mg/L against various pathogens, including multi-drug resistant strains like MRSA and VRE. Importantly, the compounds exhibited low cytotoxicity towards mammalian cells, indicating their potential as safe therapeutic agents .

Table 2: Antimicrobial Activity of this compound Derivatives

CompoundTarget BacteriaMIC (mg/L)Cytotoxicity
-Staphylococcus aureus4 - 16Low
-Escherichia coli16 - 32Low
-Bacillus subtilisNot specifiedLow

3. Antioxidant Properties

The antioxidant potential of this compound has been explored through theoretical studies.

  • Mechanistic Insights : A theoretical study using Density Functional Theory (DFT) highlighted the compound's ability to scavenge free radicals and mitigate oxidative stress through mechanisms such as hydrogen atom transfer and single electron transfer-proton transfer . This is particularly relevant given the increasing prevalence of diseases associated with oxidative stress.

4. Kinase Inhibition

Recent research has identified this compound derivatives as novel inhibitors of Rho-associated protein kinases (ROCK).

  • Inhibitory Activity : One derivative exhibited remarkable potency with IC50 values of 0.004 μM for ROCK I and 0.001 μM for ROCK II. These compounds not only inhibited kinase activity but also induced morphological changes in cells indicative of altered migration patterns .

Table 3: Kinase Inhibition by this compound Derivatives

CompoundKinase TargetIC50 (μM)
8kROCK I0.004
8kROCK II0.001

Q & A

Q. What are the common synthetic strategies for thieno[2,3-d]pyrimidin-4(3H)-one derivatives?

The synthesis of this compound derivatives typically involves:

  • Molecular hybridization : Combining this compound with pharmacophoric groups (e.g., 1,3,4-oxadiazole) to target specific binding pockets in enzymes like VEGFR-2 .
  • One-pot synthesis : Sequential reactions using formamide or phosphorus oxychloride (POCl₃) under reflux to cyclize intermediates, achieving yields >80% .
  • Hewald reaction : Condensation of ketones with ethyl 2-cyanoacetate, followed by formamide reflux to generate 2-aminothiophene precursors .
  • Vilsmeier reagent (DMF-POCl₃) : Efficiently synthesizing derivatives at room temperature or under reflux .

Q. What analytical techniques are critical for characterizing this compound derivatives?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : Confirming substituent positions and purity .
  • Infrared Spectroscopy (IR) : Identifying functional groups like amides or thiones .
  • X-ray crystallography : Resolving stereochemical ambiguities, as demonstrated for 3-phenyl derivatives .
  • Elemental analysis : Validating molecular composition .

Q. Which biological targets are commonly studied for this compound derivatives?

Primary targets include:

  • Tyrosinase : 2-Substituted derivatives (e.g., 4g with 2,4-dihydroxybenzene) show inhibitory activity via molecular docking .
  • VEGFR-2 : Hybrid derivatives with oxadiazole spacers exhibit anti-proliferative effects in cancer cells .
  • Antimicrobial targets : Chloro-substituted derivatives demonstrate activity against bacterial strains .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Critical factors include:

  • Catalysts : POCl₃ with dimethylaniline enhances chlorination efficiency (e.g., converting thiones to chloropyrimidines) .
  • Solvent-free conditions : Reducing side reactions and improving atom economy, as shown in POCl₃-catalyzed syntheses .
  • Temperature control : Higher temperatures (200–240°C) in formamide promote cyclization but may require trade-offs in selectivity .

Q. How do structural modifications influence bioactivity?

Structure-activity relationship (SAR) insights:

  • Hydrophobic tails : Bulky substituents (e.g., phenyl groups) enhance binding to allosteric pockets in VEGFR-2 .
  • Electron-withdrawing groups : Chlorine or fluorine at the 2-position improves tyrosinase inhibition .
  • Ring saturation : Tetrahydrobenzo-fused derivatives (e.g., compound 4k) show enhanced antiproliferative activity due to improved solubility .

Q. What computational approaches validate this compound designs?

  • Molecular docking : Predicts binding modes to targets like VEGFR-2 or tyrosinase, guiding rational design .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over time (e.g., 20 ns simulations for oxadiazole hybrids) .
  • Validation : Correlate docking scores with in vitro IC₅₀ values to refine computational models .

Q. How can contradictory data from biological assays be resolved?

Strategies include:

  • Assay standardization : Compare results across consistent cell lines (e.g., MCF-7 vs. HepG2) .
  • Solubility optimization : Address discrepancies caused by poor solubility using PEG or DMSO carriers .
  • Multi-target profiling : Confirm selectivity via kinase panels or counter-screens to rule off-target effects .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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